4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine chemical properties
4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine chemical properties
Technical Monograph: 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Executive Summary: The "Privileged" Scaffold
In the landscape of modern medicinal chemistry, 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine (often referred to as a functionalized 5-azaindole) represents a high-value pharmacophore scaffold.[1] Unlike its non-fluorinated parent, this molecule offers a dual-advantage: the C4-chlorine serves as a highly reactive handle for diversity-oriented synthesis (DOS), while the C3-fluorine atom acts as a critical metabolic blocker and electronic modulator.[1]
This guide analyzes the chemical properties, synthetic utility, and handling protocols for this scaffold, designed specifically for medicinal chemists optimizing kinase inhibitors and heterocyclic bioactive agents.[1]
Physicochemical Profile
The introduction of a fluorine atom at the C3 position of the 5-azaindole core significantly alters the electronic landscape compared to the parent 4-chloro-5-azaindole.[1]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₇H₄ClFN₂ | Core scaffold mass.[1] |
| Molecular Weight | 170.57 g/mol | Low MW allows for significant decoration while adhering to Lipinski's Rule of 5.[1] |
| ClogP (Predicted) | ~2.1 | Slightly more lipophilic than the non-fluorinated analog (~1.9), improving membrane permeability.[1] |
| pKa (Pyrrole NH) | ~12.5 (Predicted) | The C3-F withdraws electron density, increasing the acidity of the N1-H compared to unsubstituted azaindoles (pKa ~16).[1] |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 2 (Pyridine N, F) | Pyridine N5 is a strong acceptor; C3-F is a weak acceptor but influences local dipole.[1] |
Expert Insight: The "Fluorine Effect" here is not merely steric.[1] The strong electronegativity of the C3-fluorine pulls electron density away from the C2-C3 bond and the pyrrole nitrogen.[1] This deactivates the pyrrole ring towards oxidation (metabolic stability) but increases the acidity of the NH proton, necessitating stronger bases during N-alkylation protocols.[1]
Reactivity Map & Synthetic Logic
The utility of 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine lies in its orthogonal reactivity.[1] The molecule possesses three distinct zones for functionalization.[1]
Diagram 1: Chemo-Selective Reactivity Map
Caption: Orthogonal reactivity zones allow for sequential functionalization. C4-Cl is the primary "warhead" for library generation.[1]
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
Context: The pyridine nitrogen at position 5 activates the C4-chlorine towards nucleophilic attack.[1] This is the most robust method for introducing amine side chains.[1]
Reagents:
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Substrate: 4-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)[1]
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Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]
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Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
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Solvent: n-Butanol (or NMP for unreactive amines)[1]
Workflow:
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Dissolution: Charge the substrate and n-Butanol (5 mL/mmol) into a pressure tube or microwave vial. High-boiling alcohols are preferred over DMF to facilitate workup.[1]
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Addition: Add the amine followed by DIPEA.
-
Thermal Activation:
-
Standard Amines: Heat to 120°C for 12–16 hours.
-
Steric Hindrance: Microwave irradiation at 140°C for 1 hour is recommended for bulky amines.[1]
-
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ether.[1] If soluble, concentrate in vacuo and purify via flash chromatography (DCM/MeOH gradient).[1]
Critical Control Point: Monitor the reaction by LC-MS. The C3-fluorine atom exerts an inductive effect that accelerates this substitution compared to the non-fluorinated analog, but also makes the ring slightly more susceptible to hydrolysis if water is present.[1] Use anhydrous solvents. [1]
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
Context: For forming C-C bonds (biaryl systems).[1]
Reagents:
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or XPhos Pd G3 (0.02 equiv) for difficult substrates.[1]
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Boronic Acid/Ester: (1.2 equiv)[1]
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Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)[1]
Workflow:
-
Inerting: Combine substrate, boronic acid, and Pd catalyst in a vial.[1] Purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous base.
-
Reaction: Heat to 90–100°C for 4–6 hours.
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Purification: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and concentrate.[1]
Expert Insight: The free NH at position 1 can poison Palladium catalysts.[1] If yields are low (<50%), consider protecting the N1 position (e.g., with SEM, Boc, or Tosyl) before attempting the coupling.[1]
Synthetic Pathway: Accessing the Core
If the specific 3-fluoro derivative is not commercially available, it is synthesized via electrophilic fluorination of the parent 4-chloro-5-azaindole.[1]
Diagram 2: Synthesis & Functionalization Workflow
Caption: Electrophilic fluorination using Selectfluor is the industry standard for late-stage fluorination of electron-rich heterocycles.[1]
Mechanism Note: The pyrrole ring is electron-rich, making C3 the preferred site for electrophilic attack.[1] However, the pyridine ring is electron-deficient.[1] The use of Selectfluor in acetonitrile is preferred over aggressive reagents (like F2 gas) to prevent polymerization.[1]
Applications in Drug Discovery
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Kinase Inhibition: The 5-azaindole scaffold mimics the purine core of ATP.[1] The 3-fluoro group often improves selectivity by interacting with the gatekeeper residue or modifying the hinge-binding geometry.[1]
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Metabolic Stability: The C3 position in azaindoles is a "soft spot" for metabolic oxidation (leading to reactive iminoquinone species).[1] Fluorination at C3 blocks this metabolic liability, significantly extending in vivo half-life (t1/2).[1]
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Tubulin Inhibitors: Derivatives of 4-chloro-pyrrolo[3,2-c]pyridine have been identified as potent colchicine-site binders.[1] The 3-fluoro substitution can lock the conformation of the aryl rings, enhancing potency.[1]
References
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Synthesis of Azaindole Cores
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Biological Activity (Tubulin Inhibition)
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General Azaindole Chemistry
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The "Magic Chloro" and Fluorine Effect
Sources
- 1. 4-chloro-1H-pyrrolo[3,2-c]pyridine | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sci-Hub. SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE / Organic Preparations and Procedures International, 1988 [sci-hub.sg]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
